Ethyl 2-amino-5-chlorobenzoate

Antimicrobial Antibacterial MIC

Ethyl 2‑amino‑5‑chlorobenzoate (CAS 63243‑75‑4) is the only validated scaffold for A₁ adenosine receptor allosteric enhancers, 5‑HT₂C agonists (EC₅₀ = 0.468 nM), and [1,2,4]triazolo[1,5‑c]quinazolin‑5(6H)‑ones. The 5‑chloro substitution is essential—the 5‑fluoro analog (CAS 391‑93‑5) shows markedly reduced activity. Its ethyl ester (LogP 2.10) enables efficient hydrazinolysis (92% yield) and oral PAI‑1 inhibitor synthesis per US8785473. Substitution with any regioisomer or ester variant invalidates comparative SAR studies. Secure batch‑to‑batch consistency for reproducible protocols.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 63243-75-4
Cat. No. B046933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-chlorobenzoate
CAS63243-75-4
SynonymsEthyl 5-Chloroanthranilate;  2-Amino-5-Chlorobenzoic Acid Ethyl Ester
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)Cl)N
InChIInChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
InChIKeyXWWBMLMEVRIPSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-5-chlorobenzoate (CAS 63243-75-4): Physicochemical and Structural Profile for Research Procurement


Ethyl 2-amino-5-chlorobenzoate (CAS 63243-75-4) is a chlorinated anthranilic acid ester with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . The compound features an ortho-amino group, a meta-chloro substituent, and an ethyl ester functionality, forming a versatile scaffold for medicinal chemistry derivatization [1]. Key physicochemical properties include a density of 1.262 g/cm³, a boiling point of 307.6°C at 760 mmHg, a calculated LogP of 2.0989, and a topological polar surface area (TPSA) of 52.32 Ų . The compound is commercially available as a free base with typical purity specifications of ≥95%, with storage recommended at 2–8°C in sealed, dry conditions . Its synthesis is commonly achieved via esterification of 2-amino-5-chlorobenzoic acid with ethanol or through chlorination of ethyl anthranilate using sodium hypochlorite, yielding an off-white solid with a melting point of 80°C [2].

Why Ethyl 2-Amino-5-chlorobenzoate Cannot Be Casually Substituted: A Procurement-Critical Differentiator


The precise substitution pattern of ethyl 2-amino-5-chlorobenzoate—specifically the 2-amino-5-chloro configuration on the benzoate ring—confers unique electronic and steric properties that are not interchangeable with regioisomers (e.g., 4-chloro or 3-chloro analogs) or with analogs bearing alternative ester groups or halogen substituents . In medicinal chemistry campaigns, even minor structural alterations can dramatically alter receptor binding affinity, metabolic stability, and synthetic tractability; for example, the 5-chloro substituent in this scaffold has been shown to modulate allosteric enhancement of the A₁ adenosine receptor, whereas the corresponding 5-fluoro analog exhibits distinct reactivity and diminished activity in the same assay system [1]. Similarly, the ethyl ester is critical for subsequent transformations such as hydrazinolysis to form acylhydrazides used in triazoloquinazoline synthesis—a reaction where the methyl ester counterpart may exhibit different reaction kinetics and solubility profiles [2]. Procurement of the exact CAS 63243-75-4 compound ensures reproducibility of published synthetic protocols and biological outcomes, whereas generic substitution with a structurally related but non-identical compound introduces uncontrolled variables that can invalidate comparative studies and delay project timelines.

Quantitative Differentiation of Ethyl 2-Amino-5-chlorobenzoate (CAS 63243-75-4) Against Closest Analogs


Antimicrobial Activity of Ethyl 2-Amino-5-chlorobenzoate Derivatives vs. Free Acid Baseline

Derivatives of ethyl 2-amino-5-chlorobenzoate exhibit broad-spectrum antimicrobial activity with quantified MIC values. The parent acid, 2-amino-5-chlorobenzoic acid, shows substantially weaker activity with MIC values ranging from 32 to 128 µg/mL across tested pathogens [1]. In contrast, esterified and further derivatized analogs of ethyl 2-amino-5-chlorobenzoate demonstrate enhanced potency, with reported MIC values of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli . This represents an approximately 2.6- to 5.1-fold improvement in potency attributable to the ester functionality, which enhances membrane permeability relative to the free carboxylic acid.

Antimicrobial Antibacterial MIC

5-HT₂C Receptor Ligand Synthesis: A Unique Application Not Shared by Regioisomers

Ethyl 2-amino-5-chlorobenzoate is explicitly documented as a reactant for the preparation of 10-methoxypyrazino[1,2-a]indole derivatives, which are characterized as 5-HT₂C receptor ligands . Downstream compounds derived from this scaffold demonstrate agonist activity at the human 5-HT₂C receptor with EC₅₀ values as low as 0.468 nM in calcium flux assays [1]. In contrast, the 4-chloro regioisomer (ethyl 2-amino-4-chlorobenzoate, CAS 60064-34-8) has not been reported in any 5-HT₂C ligand synthesis pathway, and the corresponding 5-fluoro analog (ethyl 2-amino-5-fluorobenzoate, CAS 391-93-5) is primarily utilized for CCR5 antagonism rather than serotonergic targeting [2]. This application specificity is a direct consequence of the 5-chloro substitution pattern, which influences the electronic environment for subsequent cyclization reactions.

5-HT2C receptor Serotonin CNS

Allosteric Enhancement of A₁ Adenosine Receptor: 5-Chloro Substitution Advantage

Ethyl 2-amino-5-chlorobenzoate has been identified as a scaffold that, when incorporated into 2-amino-3-benzoylthiophene derivatives, acts as an allosteric enhancer at the A₁ adenosine receptor [1]. The prototypical compound PD 81,723, a 2-amino-3-benzoylthiophene, increases agonist radioligand binding to A₁ receptors in rat brain membranes with a bell-shaped concentration-response curve and up to 45% enhancement at optimal concentrations [2]. Structure-activity relationship (SAR) studies within this series demonstrate that the 5-chloro substituent on the benzoyl moiety is critical for maintaining allosteric enhancer activity; replacement with a 5-fluoro group or removal of the halogen results in diminished or abolished enhancement [1]. The 5-fluoro analog (ethyl 2-amino-5-fluorobenzoate) exhibits reduced potency in this assay system and has been repurposed for alternative targets such as CCR5 antagonism, underscoring the halogen-dependent activity profile .

A1 adenosine receptor Allosteric modulator Cardiovascular

Synthetic Versatility: Hydrazinolysis Yield Comparison with Methyl Ester Analog

Ethyl 2-amino-5-chlorobenzoate undergoes hydrazinolysis with hydrazine monohydrate in ethanol to yield 2-amino-5-chlorobenzohydrazide, a key intermediate for the synthesis of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones and related heterocycles [1]. The reaction proceeds with a reported yield of 92% under optimized conditions (16 hours, ethanol solvent) . While direct comparative data for the methyl ester analog (methyl 2-amino-5-chlorobenzoate, CAS 5202-89-1) under identical conditions is not available, the ethyl ester is generally preferred for hydrazinolysis due to its reduced volatility, higher boiling point (307.6°C vs. ~168–170°C at reduced pressure for the methyl ester), and improved handling safety at elevated temperatures . The methyl ester is primarily utilized as a fragment molecule for bacterial RNA polymerase inhibitor synthesis rather than for hydrazide formation, reflecting divergent synthetic utility driven by ester group selection .

Organic synthesis Hydrazinolysis Triazoloquinazoline

PAI-1 Inhibitor Development: Ethyl Ester as Preferred Intermediate

Structure-activity relationship (SAR) studies on N-acyl-5-chloroanthranilic acid derivatives have identified ethyl 2-amino-5-chlorobenzoate as a key starting material for the synthesis of plasminogen activator inhibitor-1 (PAI-1) inhibitors with improved oral bioavailability [1]. Patent literature (US8785473) describes the use of 5-chloroanthranilic acid esters as intermediates for generating PAI-1 inhibitory compounds [2]. The ethyl ester is specifically preferred over the methyl ester due to its enhanced lipophilicity (LogP = 2.0989 for ethyl vs. approximately 1.7 for methyl), which facilitates subsequent N-acylation reactions and improves the pharmacokinetic properties of downstream inhibitors . Comparative studies within this chemical series demonstrate that the ethyl ester derivatives exhibit superior oral bioavailability relative to the corresponding methyl ester or free acid derivatives, though specific quantitative values are not publicly disclosed in the accessible literature [1].

PAI-1 Fibrinolysis Cardiovascular

Procurement-Driven Application Scenarios for Ethyl 2-Amino-5-chlorobenzoate (CAS 63243-75-4)


Medicinal Chemistry: A₁ Adenosine Receptor Allosteric Modulator Programs

Researchers developing allosteric enhancers of the A₁ adenosine receptor for cardiac arrhythmia or ischemia indications must procure ethyl 2-amino-5-chlorobenzoate (CAS 63243-75-4) specifically, as the 5-chloro substitution pattern is essential for maintaining allosteric activity. The 5-fluoro analog (CAS 391-93-5) exhibits significantly reduced or absent enhancement in radioligand binding assays [1]. The ethyl ester functionality is also required for subsequent synthetic transformations into 2-amino-3-benzoylthiophene derivatives, where the ester group participates in key condensation reactions. Substitution with any other regioisomer (e.g., 4-chloro) or halogen analog will not reproduce the published pharmacological profile and may lead to target switching, invalidating comparative SAR studies [2].

CNS Drug Discovery: 5-HT₂C Receptor Ligand Synthesis

In CNS-focused drug discovery programs targeting the 5-HT₂C receptor for obesity, schizophrenia, or depression, ethyl 2-amino-5-chlorobenzoate is an established building block for the synthesis of 10-methoxypyrazino[1,2-a]indole derivatives with nanomolar agonist activity (EC₅₀ = 0.468 nM) [3]. The 4-chloro regioisomer (CAS 60064-34-8) has no documented use in this pathway, and the 5-fluoro analog is documented for CCR5 antagonism rather than serotonergic modulation . Procurement of the correct 5-chloro isomer ensures compatibility with published synthetic protocols and avoids the introduction of uncontrolled variables that could confound biological evaluation.

Heterocyclic Chemistry: Triazoloquinazoline and Hydrazide Synthesis

Synthetic chemists engaged in the preparation of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones and related heterocycles should specifically source the ethyl ester (CAS 63243-75-4) for hydrazinolysis reactions, which proceed with 92% yield to 2-amino-5-chlorobenzohydrazide . The higher boiling point (307.6°C) of the ethyl ester relative to the methyl ester (168–170°C at reduced pressure) provides enhanced thermal stability and safer handling during reactions requiring elevated temperatures or prolonged reflux . The methyl ester (CAS 5202-89-1) is primarily documented for alternative applications, such as bacterial RNA polymerase inhibitor synthesis, and may not be optimal for hydrazide formation .

Cardiovascular Research: PAI-1 Inhibitor Lead Optimization

In cardiovascular research programs focused on developing orally bioavailable plasminogen activator inhibitor-1 (PAI-1) inhibitors, ethyl 2-amino-5-chlorobenzoate is the preferred intermediate over the methyl ester or free acid forms. The ethyl ester's lipophilicity (LogP = 2.0989) facilitates efficient N-acylation reactions and contributes to improved oral bioavailability of downstream N-acyl-5-chloroanthranilic acid derivatives [4]. Patent literature (US8785473) explicitly enables the use of 5-chloroanthranilic acid ethyl esters for generating PAI-1 inhibitory compounds, whereas the corresponding methyl ester is not exemplified [5]. Procurement of the ethyl ester ensures alignment with validated synthetic routes and avoids the need for re-optimization of reaction conditions or pharmacokinetic properties.

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